(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
CAS No.: 62855-02-1
Cat. No.: VC21206380
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62855-02-1 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
| Standard InChI | InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m1/s1 |
| Standard InChI Key | ZSKDXMLMMQFHGW-SNVBAGLBSA-N |
| Isomeric SMILES | C1[C@@H](NCC2=CC=CC=C21)CO |
| SMILES | C1C(NCC2=CC=CC=C21)CO |
| Canonical SMILES | C1C(NCC2=CC=CC=C21)CO |
Introduction
Chemical Identity and Properties
Structural Identification
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol features a tetrahydroisoquinoline core with an R-configuration at the 3-position and a hydroxymethyl group attached to this stereogenic center. The compound's structure combines aromatic and aliphatic regions with both nitrogen and oxygen functionalities, giving it unique chemical characteristics and reactivity profiles .
The compound is identified through various systematic nomenclature systems, with [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol being the IUPAC-preferred name. It possesses a chiral center that determines its biological activity and potential applications in stereoselective synthesis .
Chemical Identifiers and Physical Properties
The following table provides a comprehensive overview of the key identifiers and properties of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol:
| Property | Value |
|---|---|
| CAS Number | 62855-02-1 |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
| Physical Form | Crystalline |
| Color | White |
| PubChem CID | 723422 |
| InChI | InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m1/s1 |
| InChI Key | ZSKDXMLMMQFHGW-SNVBAGLBSA-N |
| SMILES | C1C@@HCO |
The compound appears as a white crystalline solid under standard conditions, and it is available commercially at high purity levels, typically 97-98% .
Synthesis Methods and Chemical Reactivity
Traditional Synthesis Approaches
The synthesis of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and the desired stereochemistry. The stereoselective synthesis of this compound is particularly important due to the different biological activities associated with different enantiomers.
One established method for obtaining enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines involves transfer hydrogenation of the corresponding 3,4-dihydroisoquinoline in the presence of a chiral ruthenium(II) complex. This approach, originally described by R. Noyori and colleagues, has proven effective for generating the R-configured stereocenter with high enantioselectivity .
Stereoselective Considerations
The stereochemistry at the 3-position of the tetrahydroisoquinoline ring is crucial for the compound's biological activity and potential applications. The R-configuration specifically defines this compound and distinguishes it from its S-enantiomer, which would exhibit different properties and activities .
Transfer hydrogenation using chiral ruthenium catalysts represents one of the most efficient methods for controlling this stereochemistry. The approach was pioneered by Noyori and has been documented in scientific literature (Journal of the American Chemical Society, 1996) and patents (WO 97/20789) .
Reactivity Profile
The reactivity of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is primarily influenced by its functional groups. The hydroxyl group can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The secondary amine in the tetrahydroisoquinoline ring also provides opportunities for further functionalization.
In pharmaceutical research and development, this compound can serve as an intermediate for synthesizing more complex molecules. The patent literature indicates that such tetrahydroisoquinoline derivatives can be alkylated with substituted 2-bromo-acetic acid methyl esters, followed by hydrolysis to the corresponding acid and conversion to amides through coupling reactions .
Biological Activities and Applications
| Hazard Category | Hazard Statement | Description |
|---|---|---|
| H315 | Skin Irritation | Causes skin irritation |
| H319 | Eye Irritation | Causes serious eye irritation |
| H335 | Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |
These hazards necessitate proper personal protective equipment, including gloves, eye protection, and adequate ventilation when handling the compound .
Current Research and Future Perspectives
Research Applications
Current research involving (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol appears to focus on its role as a building block in medicinal chemistry and drug discovery. Its classification as a "Protein Degrader Building Block" suggests applications in emerging therapeutic modalities that target disease-causing proteins for degradation .
The chiral nature of the compound makes it valuable for stereoselective synthesis and structure-activity relationship studies, where the spatial arrangement of atoms can significantly impact biological activity and therapeutic potential.
Future Research Directions
Future investigations may explore the following areas:
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Development of more efficient and scalable synthesis routes for obtaining (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol with high enantiomeric purity
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Exploration of its potential as a scaffold for developing targeted protein degradation therapeutics
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Investigation of specific biological activities and potential therapeutic applications in neurodegenerative disorders and other conditions
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Structure-activity relationship studies to understand how modifications to the basic structure affect biological properties
As research in medicinal chemistry and drug discovery continues to advance, compounds like (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol will likely find expanded applications in the development of novel therapeutics and chemical tools.
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